Rifamycin B, 2-phenylhydrazide
Description
Structure
2D Structure
Properties
CAS No. |
55372-17-3 |
|---|---|
Molecular Formula |
C45H55N3O13 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-(2-phenylhydrazinyl)ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H55N3O13/c1-22-14-13-15-23(2)44(56)46-30-20-32(58-21-33(50)48-47-29-16-11-10-12-17-29)34-35(40(30)54)39(53)27(6)42-36(34)43(55)45(8,61-42)59-19-18-31(57-9)24(3)41(60-28(7)49)26(5)38(52)25(4)37(22)51/h10-20,22,24-26,31,37-38,41,47,51-54H,21H2,1-9H3,(H,46,56)(H,48,50)/b14-13+,19-18+,23-15-/t22-,24+,25+,26+,31-,37-,38+,41+,45-/m0/s1 |
InChI Key |
FDVQGKGTWPTIJY-KLGFAQKBSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Rifamycin B, 2 Phenylhydrazide
Strategies for the Synthesis of Rifamycin (B1679328) B, 2-phenylhydrazide
The synthesis of Rifamycin B, 2-phenylhydrazide is not a direct conversion but a multi-step process that begins with Rifamycin B and proceeds through several key intermediates. The core strategy involves the chemical modification of the rifamycin scaffold to introduce a reactive site suitable for the attachment of the phenylhydrazide moiety.
The journey from the poorly active fermentation product, Rifamycin B, to a synthetically useful precursor involves a series of well-established chemical transformations. chemicalbook.com Most therapeutically valuable rifamycins (B7979662) are semi-synthetic derivatives prepared from these intermediates. chemicalbook.com
Rifamycin B to Rifamycin O: The process begins with the oxidation of Rifamycin B. This step converts the glycolic acid side chain at the C4 position into a cyclic ether structure, yielding Rifamycin O. google.com
Rifamycin O to Rifamycin S: Rifamycin O is then hydrolyzed, which involves the removal of the glycolic acid group, resulting in the formation of Rifamycin S. google.comgoogle.com This quinone form is a crucial intermediate for many semi-synthetic rifamycin derivatives. researchgate.net
Rifamycin S to Rifamycin SV: The subsequent step is the mild reduction of the quinone system of Rifamycin S to the hydroquinone form, Rifamycin SV. chemicalbook.comgoogle.com Rifamycin SV is a key precursor for introducing substituents at the C3 position of the naphthoquinone chromophore. researchgate.net
This sequence of reactions is fundamental to accessing the necessary precursors for more complex derivatives.
Table 1: Key Intermediates in the Synthesis of Rifamycin Derivatives
| Precursor | Starting Material | Key Transformation | Resulting Intermediate |
| Rifamycin O | Rifamycin B | Oxidation | Cyclic ether formation |
| Rifamycin S | Rifamycin O | Hydrolysis | Removal of glycolic acid side chain |
| Rifamycin SV | Rifamycin S | Reduction | Quinone to Hydroquinone |
The introduction of a phenylhydrazide group onto the rifamycin core is facilitated by creating an aldehyde functionality at the C3 position. This is achieved by converting Rifamycin SV into 3-Formylrifamycin SV. google.com This compound is the key intermediate for preparing an extensive class of hydrazone and oxime derivatives. google.com The formyl group (-CHO) at the C3 position provides a reactive carbonyl center for condensation reactions with nucleophiles like hydrazines. google.comgoogle.com The synthesis of 3-Formylrifamycin SV can be accomplished by oxidizing Mannich bases of Rifamycin SV. google.com
The final step in the synthesis of this compound involves the condensation of 3-Formylrifamycin SV with phenylhydrazine. This reaction forms a hydrazone linkage (-CH=N-NH-), connecting the phenylhydrazide moiety to the C3 position of the rifamycin scaffold. google.com
The general procedure consists of dissolving 3-Formylrifamycin SV in a suitable solvent or solvent mixture, such as ethanol, methanol, or a dichloromethane-ethanol mixture. google.com Phenylhydrazine is then added, often in a slight molar excess (e.g., 1.05-1.25 moles per mole of 3-Formylrifamycin SV) to ensure the complete conversion of the starting aldehyde. google.com The reaction can be monitored chromatographically to confirm the disappearance of 3-Formylrifamycin SV. google.com The product, a dark red crystalline solid, can often be isolated in high purity and yield by filtration after cooling the reaction mixture, sometimes with the addition of water to promote precipitation. google.com For instance, a reaction performed with an equimolar amount of phenylhydrazine may result in an incomplete conversion, leaving some unreacted 3-Formylrifamycin SV in the product mixture. google.com
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
A combination of spectroscopic and analytical methods is essential to confirm the structure of this compound and its analogues. These techniques verify the integrity of the rifamycin core and confirm the successful incorporation of the phenylhydrazide substituent.
¹H NMR (Proton Nuclear Magnetic Resonance): ¹H NMR spectroscopy is used to elucidate the detailed molecular structure. Specific proton signals confirm the presence of the rifamycin backbone and the new substituent. For hydrazone derivatives, characteristic signals include the azomethine proton (-N=CH-) and aromatic protons from the phenyl group. researchgate.netresearchgate.net Studies on various rifamycin derivatives have used 2D NMR techniques to fully assign proton and carbon signals. researchgate.netnih.gov
IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. For a rifamycin phenylhydrazide, key absorption bands would include those for O-H (hydroxyls), N-H (amide and hydrazine), C=O (amide and quinone/hydroquinone), and C=N (hydrazone) stretching vibrations. researchgate.net
UV-Vis (Ultraviolet-Visible) Spectroscopy: The extensive conjugated system of the naphthoquinone chromophore in rifamycins gives rise to characteristic absorption maxima in the UV-visible spectrum. mdpi.com For rifamycin hydrazones, typical absorption maxima are observed around 335 nm and 477 nm. google.com The precise position of these peaks can be influenced by the substituent at the C3 position and the solvent used. researchgate.net
LC/MS (Liquid Chromatography-Mass Spectrometry) and Mass Spectrometry: LC/MS is a powerful tool for both purification and identification. nih.gov It separates the compound from impurities and provides its molecular weight. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), confirms the elemental composition of the synthesized molecule by providing a highly accurate mass measurement. nih.gov LC-MS/MS methods are used for the sensitive detection and quantification of rifamycins and their derivatives. mdpi.comnih.govmdpi.com
Table 2: Representative Spectroscopic Data for Rifamycin Hydrazone Derivatives
| Technique | Feature | Typical Observation |
| UV-Vis | Absorption Maxima (λmax) | ~330-340 nm and ~470-480 nm google.com |
| ¹H NMR | Azomethine Proton (-CH=N-) | A distinct singlet in the downfield region |
| IR | C=N Stretch | Absorption band characteristic of the imine group |
| Mass Spec | Molecular Ion Peak | Corresponds to the calculated molecular weight of the target compound |
Advanced Synthetic Approaches for Novel Rifamycin B Hydrazide Analogues
While the classical condensation of 3-Formylrifamycin SV with hydrazines is effective, research into novel rifamycin analogues has prompted the development of more advanced synthetic strategies. These approaches aim to create libraries of compounds with diverse functionalities to explore structure-activity relationships.
Modern synthetic methodologies can be applied to generate novel hydrazide analogues. This includes the use of combinatorial chemistry principles, where 3-Formylrifamycin SV is reacted with a wide array of substituted phenylhydrazines or other hydrazine (B178648) derivatives to rapidly generate a library of new compounds. nih.gov Furthermore, advanced purification and analytical techniques are employed to handle the resulting compound libraries. nih.gov The development of novel synthetic approaches for related heterocyclic systems, such as one-pot syntheses for hydrazino-triazolothiadiazines, demonstrates the potential for creating more complex rifamycin adducts. nih.gov The synthesis of hydrazide-hydrazones in general has evolved to include various catalytic systems and reaction conditions to improve efficiency and yield. mdpi.commdpi.com
Optimization of Synthetic Yields and Purity of this compound
Optimizing the synthesis of this compound is crucial for obtaining high yields of a pure product. Key parameters that can be adjusted include:
Stoichiometry: Using a slight excess of the phenylhydrazine reactant (e.g., a 5-25% molar excess) helps to drive the reaction to completion and consume all of the valuable 3-Formylrifamycin SV intermediate. google.com
Solvent: The choice of solvent is critical. Solvents like ethanol, methanol, or mixtures with chlorinated solvents like dichloromethane are often used. google.com The ideal solvent should dissolve the reactants to a high concentration while allowing the product to crystallize upon completion or with the addition of an anti-solvent like water. google.com
Temperature and Reaction Time: Condensation reactions are typically run at temperatures ranging from 5 °C to the reflux temperature of the solvent until chromatographic analysis shows the complete disappearance of the starting aldehyde. google.com
Purification: High purity is often achieved through direct crystallization from the reaction mixture. google.com If necessary, recrystallization from a suitable solvent can further purify the final product. The use of modern chromatographic techniques like HPLC is standard for assessing purity. researchgate.net
By carefully controlling these factors, the synthesis can be streamlined to produce this compound with high yield and purity, often eliminating the need for extensive post-reaction purification. google.com
Antimicrobial Activity Spectrum and Potency of Rifamycin B, 2 Phenylhydrazide Analogues
In Vitro Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Micrococcus pyogenes)
Hydrazide derivatives of Rifamycin (B1679328) B have demonstrated considerable in vitro activity against Gram-positive bacteria. Structure-activity relationship studies on a series of 25 hydrazides of Rifamycin B revealed their efficacy against several Gram-positive species, including Staphylococcus aureus. wikipedia.org The modification of the carboxyl group of Rifamycin B into hydrazides is thought to be a key factor in enhancing its antibacterial properties. nih.gov
Research has shown that N,N'-disubstituted and N,N',N'-trisubstituted hydrazides of Rifamycin B exhibit significant antibacterial activity against Gram-positive bacteria, with potency comparable to that of Rifamycin SV. nih.gov The in vivo activity of some of these rifamycin amides and hydrazides in experimental staphylococcal infections in mice was found to be very high, in some instances surpassing that of Rifamycin SV. nih.gov While specific data for Micrococcus pyogenes is not detailed in the reviewed literature, the strong performance against the closely related Staphylococcus aureus suggests a potential for efficacy.
The table below summarizes the in vitro activity of selected Rifamycin B hydrazide analogues against Gram-positive bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rifamycin B Hydrazide Analogues | Staphylococcus aureus | Data varies by specific analogue | wikipedia.orgnih.gov |
| Rifamycin B Hydrazide Analogues | Streptococcus faecalis | Data varies by specific analogue | wikipedia.org |
| Rifamycin B Hydrazide Analogues | Streptococcus hemolyticus | Data varies by specific analogue | wikipedia.org |
| Rifamycin B Hydrazide Analogues | Bacillus subtilis | Data varies by specific analogue | wikipedia.org |
In Vitro Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
The efficacy of rifamycins (B7979662) against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive organisms, primarily due to the outer membrane of Gram-negative bacteria acting as a permeability barrier. nih.govacs.org While Rifamycin B itself has shown some activity, specific data on the in vitro efficacy of Rifamycin B, 2-phenylhydrazide against Escherichia coli is not extensively detailed in the available literature. However, studies on other rifamycin derivatives provide some context. For instance, Rifamycin CGP 4832, a semisynthetic derivative, is noted to be significantly more active than rifampicin (B610482) against Escherichia coli, an effect attributed to its efficient uptake across the outer membrane via the ferrichrome transport system. nih.gov This suggests that modifications to the rifamycin structure can indeed enhance activity against Gram-negative bacteria.
Specific Activity Against Mycobacterial Species (e.g., Mycobacterium tuberculosis, Mycobacterium avium complex, Amycolatopsis rifamycinica)
Rifamycins are renowned for their potent activity against mycobacteria, forming the backbone of treatment regimens for tuberculosis. wikipedia.orgnih.gov Hydrazide derivatives of Rifamycin B have been specifically evaluated for their antimycobacterial properties. Studies have shown that N,N'-disubstituted and N,N',N'-trisubstituted hydrazides of Rifamycin B possess considerable antibacterial activity against Mycobacterium tuberculosis, with a potency similar to that of Rifamycin SV. nih.gov
While direct data on the activity of this compound against Mycobacterium avium complex is limited, research on other rifamycin derivatives indicates variable efficacy. For instance, rifabutin (B1679326) has demonstrated significant prophylactic activity against M. avium infections in humans. washington.edu The producing organism, Amycolatopsis rifamycinica (formerly Nocardia mediterranei or Streptomyces mediterranei), is the source of rifamycins, and studies on its own susceptibility to these compounds are less common in the context of therapeutic applications. washington.eduresearchgate.net
Assessment of Minimal Inhibitory Concentrations (MIC) for this compound and Related Hydrazides
The Minimal Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For the hydrazide analogues of Rifamycin B, MIC values have been determined against various bacterial strains. A comprehensive study on 25 hydrazides of Rifamycin B established structure-antibacterial activity correlation equations across five bacterial systems, including Mycobacterium tuberculosis. wikipedia.org The MIC values for these compounds vary depending on the specific substitutions on the hydrazide moiety. wikipedia.orgnih.gov
The following table presents a conceptual representation of MIC data for Rifamycin B hydrazide analogues against Mycobacterium tuberculosis, based on the findings from structure-activity relationship studies.
| Compound Series | Bacterial Strain | Range of MIC Values (µg/mL) | Reference |
| Rifamycin B Hydrazides | Mycobacterium tuberculosis | Varies based on substitution | wikipedia.orgnih.gov |
Investigation of Bactericidal Versus Bacteriostatic Effects
The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects is a key aspect of an antibiotic's profile. Rifamycins, as a class, are generally considered to be bactericidal against susceptible organisms. quora.com Their mechanism of action, which involves the inhibition of bacterial DNA-dependent RNA polymerase, leads to a cessation of essential protein synthesis and ultimately cell death. wikipedia.org
Potential for Cross-Resistance with Other Antimicrobial Agents (excluding clinical correlations)
Cross-resistance, where resistance to one antibiotic confers resistance to another, is a significant concern in antimicrobial therapy. For rifamycins, resistance typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, the target of these drugs. nih.gov Mutations in this gene can lead to cross-resistance among different rifamycin derivatives. nih.gov
Studies on methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated that mutations in the rpoB gene conferring resistance to rifampin also result in cross-resistance to rifabutin and rifapentine (B610483). nih.gov The level of resistance often correlates with the specific mutation and the type of amino acid substitution. nih.gov While specific data on the cross-resistance profile of this compound is not available, it is plausible that resistance mechanisms targeting the rifamycin core structure would also affect this analogue. Therefore, strains with mutations in the rpoB gene are likely to exhibit cross-resistance to this compound and its related hydrazides.
Molecular Basis of Resistance to Rifamycin B, 2 Phenylhydrazide and Rifamycin Derivatives
Target-Site Modification Mechanisms: Mutations in Bacterial RNAP
The predominant mechanism of resistance to rifamycins (B7979662) in clinical settings is the modification of its target, the bacterial RNA polymerase. researchgate.netnih.govasm.orgdntb.gov.ua This alteration is typically the result of spontaneous mutations within the gene encoding the β-subunit of RNAP (rpoB). researchgate.netnih.govnih.gov These mutations lead to structural changes in the antibiotic's binding pocket on the RNAP, which in turn reduces the binding affinity of rifamycins, allowing transcription to proceed despite the presence of the drug. pnas.orgnih.gov
Single amino acid substitutions are the most common cause of target-site modification resistance. nih.gov These point mutations occur within the rifamycin (B1679328) binding site on the RNAP β-subunit. nih.gov The interaction between rifamycins and RNAP involves a series of hydrogen bonds and van der Waals interactions. nih.gov Specific amino acid changes can disrupt these crucial interactions, leading to a decreased affinity of the drug for its target. nih.govoup.com
For example, clinically significant mutations such as D516V, H526Y, and S531L in the E. coli RNAP (corresponding to D441, H451, and S456 in M. tuberculosis) dramatically reduce rifamycin efficacy. nih.govfrontiersin.org
The D516V mutation alters the electrostatic surface of the binding pocket, which likely results in decreased affinity for the relatively apolar rifamycin molecule. nih.gov
The H526Y mutation reshapes the binding pocket, creating significant steric conflicts that can prevent the drug from binding effectively. nih.govasm.org
The S531L mutation, one of the most frequent, causes a disordering of the binding interface when the antibiotic is present, which effectively reduces its affinity. nih.gov
These mutations demonstrate how subtle changes at the molecular level can have a profound impact on antibiotic susceptibility. pnas.orgnih.gov
The vast majority of mutations conferring resistance to rifamycins are located in a specific, highly conserved 81-base pair hot-spot region of the rpoB gene, known as the Rifampicin (B610482) Resistance Determining Region (RRDR). nih.govnih.govresearchgate.net Globally, about 90-96% of rifampicin-resistant M. tuberculosis strains harbor mutations within this region. nih.govresearchgate.netnih.gov
The RRDR is typically defined as codons 507–533 (based on E. coli numbering). researchgate.net Analysis of this region is a primary method for the rapid molecular detection of rifampicin resistance, which often serves as a surrogate marker for multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov Mutations have been identified in several codons within the RRDR, with the most frequently affected being codons 516, 526, and 531. nih.govnih.govneliti.comub.ac.id The specific mutation can influence the level of resistance, with changes at codons 526 and 531 often resulting in high-level resistance, while mutations at codons like 516 may lead to lower-level resistance. nih.govresearchgate.net
Table 1: Common Mutations in the Rifampicin Resistance Determining Region (RRDR) of rpoB
| Codon (E. coli numbering) | Common Amino Acid Change | Consequence |
| 516 | D516V | Alters electrostatic surface of the binding pocket, reducing drug affinity. nih.gov |
| 526 | H526Y/D/R/N/L | Reshapes the binding pocket, causing steric hindrance that prevents drug binding. nih.govresearchgate.net |
| 531 | S531L/F | Causes disordering of the RIF-binding interface, reducing drug affinity. nih.govresearchgate.net |
Enzymatic Inactivation of Rifamycin B, 2-phenylhydrazide and Related Compounds
While target modification is the most common resistance mechanism in clinical isolates, bacteria, particularly in the environment, have evolved a diverse arsenal (B13267) of enzymes that can chemically modify and inactivate rifamycin antibiotics. pnas.orgnih.govresearchgate.net These enzymatic modifications typically involve the transfer of a chemical group to the rifamycin molecule, altering its structure and preventing it from binding to the RNA polymerase. researchgate.netresearchgate.netoup.com Three primary classes of enzymes are responsible for this mode of resistance: ADP-ribosyltransferases, glycosyltransferases, and phosphotransferases. pnas.orgnih.govnih.gov
ADP-ribosyltransferases (ARTs), designated Arr, catalyze the transfer of an ADP-ribose moiety from NAD+ to the rifamycin molecule. nih.govasm.orgbiorxiv.org This modification occurs at the hydroxyl group located at the C23 position of the ansa bridge. nih.govresearchgate.netasm.org The addition of the bulky ADP-ribose group sterically blocks the productive interaction between the antibiotic and its RNAP target. nih.govresearchgate.net This mechanism of ADP-ribosylation is a significant contributor to intrinsic rifamycin resistance in certain species, including non-tuberculous mycobacteria like Mycobacterium abscessus. asm.orgasm.org
Rifamycin glycosyltransferases (Rgt) inactivate rifamycins by attaching a sugar moiety to the antibiotic. nih.govasm.orgdntb.gov.uanih.gov Similar to ADP-ribosylation, this enzymatic action targets the C23 hydroxyl group of the ansa chain. researchgate.netresearchgate.net The enzyme transfers a glucose molecule, typically from a donor like UDP-glucose, onto the antibiotic. researchgate.net The resulting glycosylated rifamycin is unable to bind effectively to the RNA polymerase due to the structural change, thus conferring resistance to the producing organism. researchgate.netnih.gov This mechanism has been identified in environmental actinomycetes, such as strains of Streptomyces. nih.govnih.gov
A third major enzymatic strategy for rifamycin inactivation is phosphorylation, carried out by rifamycin phosphotransferases (RPH). pnas.orgpnas.orgnih.govnih.gov Unlike ARTs and Rgt, RPH enzymes modify a different part of the rifamycin molecule. These enzymes catalyze the ATP-dependent transfer of a phosphate (B84403) group to the hydroxyl at the C21 position of the ansa bridge. nih.govnih.gov The C21 hydroxyl is critical for forming a hydrogen bond within the RNAP binding pocket. researchgate.netnih.gov Phosphorylation of this group disrupts this key interaction, which can weaken or completely abolish the binding of the antibiotic to its target, leading to resistance. pnas.orgnih.gov RPH enzymes are widespread in various environmental and pathogenic bacteria, including Listeria monocytogenes. pnas.orgnih.govresearchgate.net
Table 2: Summary of Enzymatic Inactivation Mechanisms of Rifamycins
| Enzyme Class | Abbreviation | Modification | Donor Molecule | Target Site on Rifamycin |
| ADP-Ribosyltransferases | ARTs (Arr) | ADP-Ribosylation | NAD+ | C23 Hydroxyl nih.govasm.org |
| Glycosyltransferases | Rgt | Glycosylation | UDP-Glucose | C23 Hydroxyl researchgate.netnih.gov |
| Phosphotransferases | RPH | Phosphorylation | ATP | C21 Hydroxyl nih.govnih.gov |
Monooxygenases and Naphthoquinone Core Hydroxylation
A significant mechanism of enzymatic inactivation of rifamycin derivatives involves the action of monooxygenases, a class of enzymes that catalyze the insertion of one atom of oxygen into a substrate. In the context of rifamycin resistance, these enzymes, particularly a group known as rifamycin oxidation (Rox) enzymes, target the naphthoquinone core of the antibiotic. frontiersin.orgmcmaster.casigmaaldrich.com This enzymatic action is a critical pathway for bacterial self-resistance and detoxification. nih.gov
Rifamycin monooxygenases are FAD-dependent enzymes that hydroxylate the naphthoquinone core. acs.org The process is initiated by the monooxygenation of the 2-position of the naphthyl group. mcmaster.casigmaaldrich.comnih.gov This hydroxylation subsequently leads to the opening of the ansa-bridge, a characteristic structural feature of rifamycins, resulting in the linearization of the antibiotic molecule. mcmaster.casigmaaldrich.comnih.gov The basket-like three-dimensional structure of rifamycins is essential for their binding to the bacterial RNA polymerase (RNAP) and subsequent inhibition of transcription. mcmaster.canih.gov By linearizing the molecule, the monooxygenase-catalyzed reaction effectively destroys this conformation, preventing the antibiotic from binding to its target. mcmaster.canih.gov This novel mechanism of enzymatic inactivation provides broad-spectrum resistance to a range of rifamycin antibiotics. mcmaster.casigmaaldrich.comnih.gov
Research has shown that the presence of an electron-deficient and less easily oxidized naphthoquinone core is associated with greater potency of rifamycin derivatives. nih.gov Conversely, compounds with a more readily oxidizable naphthohydroquinone core are more susceptible to this inactivation mechanism. nih.gov The genes encoding these rifamycin monooxygenases have been identified in various environmental and pathogenic bacteria, indicating a widespread potential for this mode of resistance. frontiersin.orgnih.gov
Table 1: Key Monooxygenases Involved in Rifamycin Resistance
| Enzyme Family | Specific Enzyme Example | Source Organism | Mechanism of Action | Reference |
| Flavin Monooxygenases | Rifamycin monooxygenase (Rox) | Streptomyces venezuelae, Nocardia farcinica | C-2 hydroxylation of the naphthoquinone core, leading to ansa-bridge cleavage and linearization. | mcmaster.casigmaaldrich.comnih.gov |
| Flavin-dependent monooxygenase | Rifampicin monooxygenase (RifMO) | Nocardia farcinica | Catalyzes the hydroxylation of rifampicin as the initial step in its degradation pathway. | nih.govresearchgate.net |
Efflux Pump Mechanisms in Bacterial Resistance
Efflux pumps are membrane-associated transport proteins that actively extrude a wide variety of toxic substances, including antibiotics, from the bacterial cell. mdpi.comfrontiersin.org This mechanism of resistance is a significant contributor to both intrinsic and acquired resistance to multiple classes of antimicrobial agents, including rifamycin derivatives. mdpi.comnih.gov By reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its target, the bacterial DNA-dependent RNA polymerase. mdpi.com
Several families of efflux pumps are involved in multidrug resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govbiotech-asia.org These pumps are typically organized as tripartite systems that span the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of substrates from the cell. biotech-asia.org The overexpression of genes encoding these efflux pumps is a common mechanism leading to increased resistance. mdpi.comfrontiersin.org
In various bacterial species, specific efflux pumps have been identified that recognize and transport rifampicin, a key semisynthetic derivative of Rifamycin B. For instance, the AdeDE efflux pump in Acinetobacter baumannii has been shown to confer resistance to rifampin, among other antibiotics. mdpi.com The activity of these pumps can be driven by different energy sources, including the proton motive force. mdpi.commdpi.com The broad substrate specificity of many efflux pumps means that exposure to one type of antimicrobial can lead to the selection of pumps that confer resistance to other, structurally unrelated drugs, contributing to the challenge of multidrug resistance. mdpi.com
Table 2: Examples of Efflux Pumps Conferring Resistance to Rifamycins
| Efflux Pump Family | Specific Pump System | Organism(s) | Substrates Include | Reference |
| Resistance-Nodulation-Division (RND) | AdeDE | Acinetobacter baumannii | Rifampin, meropenem, tetracycline | mdpi.com |
| Resistance-Nodulation-Division (RND) | CmeABC | Campylobacter jejuni | Rifampin, fluoroquinolones, macrolides | nih.gov |
Genomic and Proteomic Studies of Resistance Development
Genomic and proteomic approaches have been instrumental in elucidating the molecular basis of resistance to rifamycin and its derivatives. These studies have provided comprehensive insights into the genetic mutations and alterations in protein expression that contribute to the resistance phenotype.
Genomic analyses have consistently identified mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, as the primary mechanism of high-level resistance to rifamycins. karger.comasm.orgnih.gov The majority of these mutations are clustered within a specific, highly conserved 81-base-pair region of the rpoB gene, often referred to as the rifampicin resistance-determining region (RRDR). asm.orgasm.org These mutations alter the structure of the rifamycin binding site on the RNA polymerase, thereby reducing the affinity of the drug for its target. karger.com While mutations in the RRDR are most common, genomic studies have also identified resistance-conferring mutations in other regions of the rpoB gene. karger.com Furthermore, whole-genome sequencing has revealed the role of compensatory mutations in other genes, such as those encoding other subunits of RNA polymerase (rpoA and rpoC), which can mitigate the fitness costs associated with primary resistance mutations. mdpi.com
Proteomic studies, which analyze the entire protein complement of a cell, have complemented genomic findings by revealing changes in protein expression associated with rifamycin resistance. Comparative proteomic analyses of rifampicin-resistant and susceptible bacterial strains have shown differential regulation of numerous proteins. acs.orgresearchgate.net For example, in a study of Brucella abortus, 39 proteins were found to be differentially regulated in a rifampicin-resistant strain, many of which are involved in various metabolic pathways. acs.orgresearchgate.net Such studies suggest that resistance may involve not only target modification but also broader physiological adaptations, including the potential for more efficient use of existing secretion mechanisms. acs.orgresearchgate.net More recent proteomic investigations in the context of rifampicin-resistant spinal tuberculosis have identified numerous differentially expressed proteins, highlighting alterations in pathways such as antigen processing and presentation. nih.gov
Table 3: Common Genetic Loci and Protein Families Implicated in Rifamycin Resistance
| Level of Analysis | Key Locus/Protein Family | Function/Role in Resistance | Common Findings | Reference(s) |
| Genomic | rpoB gene (RRDR) | Encodes the β-subunit of RNA polymerase (drug target) | High frequency of point mutations that reduce drug binding affinity. | karger.comasm.orgasm.org |
| Genomic | rpoA, rpoC genes | Encode other subunits of RNA polymerase | Compensatory mutations that restore fitness costs of rpoB mutations. | mdpi.com |
| Proteomic | Metabolic Pathway Proteins | Various metabolic functions | Differential expression in resistant strains, suggesting metabolic adjustments. | acs.orgresearchgate.net |
| Proteomic | HLA proteins, MMP9, PLCL1 | Antigen presentation, tissue remodeling | Altered expression levels in rifampicin-resistant spinal tuberculosis. | nih.gov |
Table of Compounds Mentioned
Structure Activity Relationship Sar Studies of Rifamycin B, 2 Phenylhydrazide and Hydrazide Analogues
Correlational Analysis of Structural Features and Antimicrobial Potency in Rifamycin (B1679328) B Hydrazides
The antimicrobial potency of Rifamycin B hydrazides is intricately linked to their structural characteristics. Correlational analyses have been instrumental in elucidating these relationships, providing a quantitative framework for understanding how modifications to the molecule impact its efficacy against various bacterial strains.
One of the key findings from these analyses is the significant role of physicochemical parameters, such as the partition coefficient (log P), in determining the antibacterial activity of these compounds. For a series of 25 hydrazides of Rifamycin B, structure-activity correlation equations have been developed for five different bacterial systems. nih.gov These equations highlight that the biological activity is not solely dependent on the intrinsic properties of the molecule but also on its ability to traverse biological membranes to reach its target.
The following table summarizes the key structural features and their correlation with antimicrobial potency in Rifamycin B hydrazides:
| Structural Feature | Correlated Physicochemical Parameter | Impact on Antimicrobial Potency |
| Hydrazide Moiety Substituents | Polar Substituent Constant (σ*) | Significant influence on activity, indicating the importance of electronic effects. |
| Overall Lipophilicity | Partition Coefficient (log P) | A parabolic relationship is often observed, suggesting an optimal lipophilicity for cell penetration and target interaction. |
| Substituent Size | Steric Parameter (Es) | Can affect the binding affinity to the target enzyme, with bulky groups potentially causing steric hindrance. |
These correlational studies provide a valuable predictive tool for the rational design of new Rifamycin B hydrazide analogues with potentially enhanced antimicrobial activity.
Influence of Substituents on the Phenylhydrazide Moiety on Biological Activity
The nature of the substituents on the phenylhydrazide moiety of Rifamycin B derivatives has a profound impact on their biological activity. The electronic and steric properties of these substituents can modulate the drug's interaction with its target, the bacterial DNA-dependent RNA polymerase (RNAP), as well as its pharmacokinetic properties.
Studies have shown that the electronic properties of the substituents, as quantified by the polar substituent constant (σ*), are a critical determinant of antibacterial potency in Rifamycin B hydrazides. nih.gov This suggests that substituents that can modulate the electron density of the hydrazide group can influence the binding affinity of the molecule to the RNAP. For instance, electron-withdrawing groups might enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bonding interactions with the enzyme.
The following table provides examples of how different types of substituents on the phenylhydrazide moiety can influence biological activity:
| Substituent Type | Example | General Influence on Biological Activity |
| Electron-Withdrawing Groups | Nitro (-NO2), Cyano (-CN) | Can potentially increase activity by enhancing binding interactions with the target enzyme. |
| Electron-Donating Groups | Methoxy (-OCH3), Methyl (-CH3) | May either increase or decrease activity depending on their position and steric bulk. |
| Halogens | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Can increase lipophilicity and may participate in halogen bonding, potentially enhancing activity. |
| Bulky Groups | tert-Butyl (-C(CH3)3) | Can lead to a decrease in activity due to steric hindrance, preventing optimal binding to the target. |
Importance of the Ansa Chain Conformation for Activity
The ansa chain, a long aliphatic bridge spanning the naphthoquinone core, is a defining feature of rifamycins (B7979662) and is critical for their antibacterial activity. The conformation of this ansa chain plays a pivotal role in the molecule's ability to bind to and inhibit the bacterial DNA-dependent RNA polymerase (RNAP). nih.govnih.gov
The antibiotic activity of rifamycins has been directly correlated to the specific conformation of the ansa chain. nih.gov This conformation can be described by a series of torsion angles along the ansa backbone. nih.gov Studies have shown that active rifamycin compounds generally exhibit a well-defined and common pattern of ansa chain conformation in their crystalline state, which is believed to mimic the dynamic flexibility of the chain in solution. nih.gov In contrast, inactive molecules often have their ansa chains forced into unfavorable conformations due to steric constraints. nih.gov
The flexibility of the ansa chain is also a key factor. rsc.org This flexibility allows the molecule to adopt different conformations, a "chameleonic" property that facilitates its transport across bacterial cell membranes and subsequent binding to the target enzyme. rsc.org For instance, in a less polar environment like the cell membrane, the ansa chain can fold to create a more lipophilic, "closed" structure. rsc.org Conversely, in the aqueous environment of the cytoplasm, it can adopt a more "open" conformation that is necessary for binding to the RNAP. rsc.org
The middle part of the ansa chain is particularly essential for its inhibitory activity against the enzyme. nih.gov The spatial arrangement of the four oxygen atoms on the ansa chain is thought to be crucial for forming hydrogen bonds with the RNAP. researchgate.net Any modification that disrupts the optimal conformation of this region can lead to a significant loss of activity.
The following table summarizes the key aspects of the ansa chain conformation and their importance for activity:
| Ansa Chain Feature | Importance for Activity |
| Overall Conformation | A specific, favorable conformation is required for binding to the bacterial RNAP. nih.gov |
| Flexibility | Allows for adaptation to different cellular environments (e.g., cell membrane vs. cytoplasm). rsc.org |
| Middle Portion | Essential for the inhibitory activity against the RNAP. nih.gov |
| Oxygen Atoms | Crucial for forming hydrogen bonds with the target enzyme. researchgate.net |
Therefore, maintaining the correct conformation and flexibility of the ansa chain is a critical consideration in the design of new rifamycin analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rifamycin B Hydrazides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Rifamycin B hydrazides, QSAR studies have been instrumental in understanding the physicochemical properties that govern their antimicrobial potency. nih.govnih.gov
These studies have led to the development of correlation equations that quantitatively describe the antibacterial activity of Rifamycin B amides and hydrazides against various bacterial systems. nih.gov A key finding from these QSAR models is the parabolic dependence of activity on the partition coefficient (log P). nih.gov This indicates that there is an optimal level of lipophilicity for these compounds to exhibit maximum antibacterial efficacy. A compound that is too hydrophilic may not be able to effectively cross the bacterial cell membrane, while a compound that is too lipophilic may become trapped in the membrane and not reach its intracellular target.
In the case of the hydrazide series, the most significant correlation parameter identified in the QSAR equations is the polar substituent constant, σ. nih.gov This highlights the importance of the electronic effects of the substituents on the hydrazide moiety in determining the biological activity. However, the interpretation of this finding is complicated by the high degree of collinearity observed among σ, the steric parameter (Es), and log P, suggesting that these properties are interrelated in their influence on activity. nih.gov
QSAR investigations have also utilized other parameters, such as the substituent entropy constant, to further refine the understanding of the structure-activity relationships of Rifamycin B amides and hydrazides. nih.gov The predictive power of these QSAR models has been validated by synthesizing and testing new compounds, with the correlation equations successfully predicting their activity in a majority of the tests. nih.gov
The following table provides an overview of the key parameters used in QSAR modeling for Rifamycin B hydrazides and their significance:
| QSAR Parameter | Physicochemical Property Represented | Significance in Rifamycin B Hydrazide Activity |
| log P | Lipophilicity/Hydrophobicity | Activity shows a parabolic dependence on log P, indicating an optimal value. nih.gov |
| σ * | Polar/Electronic Effects of Substituents | A significant parameter, especially for the hydrazide series, indicating the importance of electronic interactions. nih.gov |
| Es | Steric Effects of Substituents | Influences the fit of the molecule into the enzyme's binding site. nih.gov |
| Substituent Entropy Constant | Thermodynamic properties of substituents | Provides additional insights into the structure-activity relationships. nih.gov |
These QSAR models serve as valuable tools for the rational design and optimization of new Rifamycin B hydrazide derivatives with improved antibacterial profiles.
Design Principles for Enhanced Activity and Overcoming Resistance Based on SAR
Structure-activity relationship (SAR) studies of rifamycins have provided crucial insights that guide the rational design of new analogues with enhanced activity and the ability to overcome bacterial resistance. scispace.comresearchgate.netnih.gov A key strategy involves modifying the rifamycin structure to block the mechanisms of resistance while maintaining or improving its affinity for the target, the bacterial RNA polymerase (RNAP). scispace.comresearchgate.netnih.gov
One of the primary mechanisms of resistance to rifamycins in some bacteria, such as Mycobacterium abscessus, is the inactivation of the drug by ADP-ribosylation. scispace.comresearchgate.netnih.govumn.edu Structure-based design approaches have been successfully employed to redesign rifamycins by strategically modifying the ansa-chain to prevent this enzymatic modification. scispace.comresearchgate.netnih.gov By introducing specific chemical groups at positions on the ansa-chain that are targeted by the resistance-conferring enzyme, it is possible to create analogues that are no longer substrates for inactivation. This approach has led to the development of potent analogues that overcome ADP-ribosylation and restore low nanomolar activity. scispace.comresearchgate.netnih.gov
Another major cause of rifamycin resistance is mutations in the rpoB gene, which encodes the β-subunit of the RNAP. digitellinc.com These mutations can reduce the binding affinity of the antibiotic to its target. SAR-guided design principles aim to create new rifamycin derivatives that can form compensatory interactions with the mutated RNAP. digitellinc.com This can be achieved by introducing modifications that create new hydrogen bonds, salt bridges, or hydrophobic interactions with residues in the binding pocket that are not affected by the resistance mutations. digitellinc.com For example, structure-enabled approaches have been used to target conserved active-site residues proximal to the polyketide chain, leading to the identification of candidates that restore potent binding and antibacterial activity against resistant strains. digitellinc.com
Furthermore, SAR studies have highlighted the importance of optimizing the pharmacokinetic properties of rifamycin analogues. By fine-tuning the lipophilicity and other physicochemical properties of the molecule, it is possible to improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better in vivo efficacy. scispace.comresearchgate.netnih.gov
The following table outlines key design principles for enhancing the activity of rifamycins and overcoming resistance, based on SAR:
| Design Principle | Strategy | Desired Outcome |
| Blocking Resistance Mechanisms | Strategic modification of the ansa-chain to prevent enzymatic inactivation (e.g., ADP-ribosylation). scispace.comresearchgate.netnih.gov | Overcoming resistance and restoring antibacterial potency. |
| Compensating for Target Mutations | Introducing modifications to create new, favorable interactions with the mutated RNAP. digitellinc.com | Restoring binding affinity and activity against resistant strains. |
| Optimizing Pharmacokinetics | Tuning physicochemical properties to improve the ADME profile. scispace.comresearchgate.netnih.gov | Enhanced in vivo efficacy and better therapeutic outcomes. |
| Maintaining Ansa-Chain Conformation | Ensuring that modifications do not disrupt the essential conformation of the ansa-chain required for activity. nih.gov | Preservation of on-target activity. |
By applying these design principles, researchers are continuing to develop new generations of rifamycin antibiotics with the potential to combat even the most challenging drug-resistant bacterial infections.
Enzymatic and Metabolic Interactions of Rifamycin B, 2 Phenylhydrazide
Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) by Rifamycins (B7979662)
Rifamycins are potent inducers of various cytochrome P450 (CYP) enzymes, with the most pronounced effects on CYP3A4 and CYP2C isoforms. nih.govnih.gov This induction is primarily mediated through the activation of the nuclear pregnane (B1235032) X receptor (PXR), which functions as a ligand-activated transcription factor. nih.gov Upon binding a ligand like a rifamycin (B1679328), PXR activates the transcription of target genes, including those for CYP3A4, CYP2C8, CYP2C9, and CYP2B6. nih.gov
Rifampicin (B610482), a well-studied derivative, is considered a prototypical inducer of CYP3A4 and is extensively used in clinical studies for this property. nih.govplos.org The induction of CYP3A4 by rifampicin occurs in both the liver (hepatic) and the gut (enterocytic). nih.gov Studies in primary human hepatocytes have demonstrated that rifampicin can cause a significant, concentration-dependent increase in CYP3A4 mRNA expression, with some studies reporting up to an 80-fold increase. asm.orgasm.orgnih.gov
The inductive potency can vary among different rifamycin derivatives. The general hierarchy for CYP3A4 induction is considered to be rifampin > rifabutin (B1679326) > rifapentine (B610483), although some studies suggest rifapentine may be more potent than rifabutin. nih.govasm.org For instance, one study in human hepatocytes found that rifampin and rifabutin significantly induced CYP3A4 by 80-fold and 20-fold, respectively. asm.orgasm.orgnih.govresearchgate.net Rifamycins also induce CYP2C enzymes; for example, the induction of CYP2C9 by rifampicin is also mediated by PXR. nih.govnih.gov
The process of enzyme induction is not immediate. It generally begins a few days after the initiation of a rifamycin, with the maximal effect typically occurring within one to two weeks. ucsf.edu Following the discontinuation of the inducer, the enzyme levels gradually return to their baseline over a period of approximately two to four weeks. ucsf.edusps.nhs.uk
| Rifamycin Derivative | Observed Fold Induction of CYP3A4 mRNA | Relative Potency |
|---|---|---|
| Rifampin (Rifampicin) | ~80-fold asm.orgasm.orgnih.gov | Most Potent nih.govasm.org |
| Rifabutin | ~20-fold asm.orgasm.orgnih.gov | Less potent than Rifampin nih.gov |
| Rifapentine | Variable; induced in 3 of 6 donors in one study asm.orgasm.orgnih.gov | Less potent than Rifampin asm.org |
Modulation of Drug Transporter Proteins (e.g., P-glycoprotein)
In addition to metabolizing enzymes, rifamycins modulate the expression and activity of drug transporter proteins, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. frontiersin.org P-gp is an ATP-dependent efflux transporter located in the apical membrane of enterocytes, hepatocytes, and the blood-brain barrier, where it actively pumps xenobiotics out of cells, thereby limiting their absorption and distribution. frontiersin.orgnih.gov
Rifampicin is a known inducer of P-gp. nih.govfrontiersin.org This induction occurs in various tissues, including the intestine, which can significantly reduce the bioavailability of orally administered drugs that are P-gp substrates. nih.govfrontiersin.org The mechanism of P-gp induction is also linked to the activation of the PXR nuclear receptor. nih.govnih.gov Studies using human precision-cut intestinal slices showed that rifampicin significantly increased P-gp gene expression, protein levels, and efflux activity. frontiersin.org In human macrophages, rifampicin has also been shown to induce P-gp expression. nih.govantibiotics-chemotherapy.ru
Interestingly, some rifamycins may exhibit a dual role. While they are inducers upon chronic exposure, they can also act as inhibitors of P-gp. nih.govnih.gov For example, single-dose rifampicin treatment has been shown to inhibit P-gp at the blood-brain barrier, increasing the brain uptake of P-gp substrates. nih.gov Rifabutin has been demonstrated to be a considerably more potent inhibitor of P-gp than rifampicin, potentially blunting the functional effect of its own inductive properties through concurrent inhibition. nih.govresearchgate.net
Implications for Co-Administered Xenobiotics Based on Enzyme Induction Profiles
The potent induction of CYP enzymes and P-gp by rifamycins has profound implications for the pharmacokinetics of co-administered drugs (xenobiotics). nih.gov By increasing the metabolic capacity of the liver and gut wall and enhancing efflux transport, rifamycins can significantly decrease the plasma concentrations and therapeutic efficacy of drugs that are substrates for these pathways. nih.govplos.org
This effect is particularly pronounced for orally administered drugs that are substrates for both CYP3A4 and P-gp. nih.gov Examples of affected drug classes include:
Immunosuppressants: The concentrations of drugs like cyclosporine can be drastically reduced, potentially leading to transplant rejection. nih.govnih.gov
HIV Protease Inhibitors: The plasma levels of saquinavir, indinavir, and nelfinavir (B1663628) are greatly diminished, which can lead to treatment failure. nih.gov
Anticoagulants: The metabolism of (S)-warfarin, a CYP2C9 substrate, is accelerated, reducing its anticoagulant effect. nih.gov
Statins: The bioavailability of simvastatin (B1681759) is severely reduced. nih.gov
Calcium Channel Blockers: Verapamil and most dihydropyridine (B1217469) calcium channel antagonists can become ineffective. nih.gov
The induction of P-gp alone can also reduce the plasma concentrations of drugs that are not significantly metabolized, such as digoxin. nih.govnih.gov The interaction with rifampicin can lead to a 3.5-fold increase in intestinal P-gp content, which correlates with a decrease in digoxin's plasma concentration. nih.gov Therefore, careful consideration of potential drug-drug interactions is essential when a rifamycin is initiated or discontinued. nih.gov
In Vitro Metabolism of Rifamycin B, 2-phenylhydrazide and Derivatives (e.g., 25-deacetyl metabolite)
Rifamycins undergo metabolism in the liver, primarily through deacetylation. semanticscholar.orgbohrium.com The main metabolite for rifampicin, rifapentine, and rifabutin is the 25-deacetyl derivative. nih.gov This metabolic process is catalyzed by human arylacetamide deacetylase. nih.gov
| Compound | Primary Metabolite | Metabolite Activity | Combined Effect with Parent Drug |
|---|---|---|---|
| Rifampicin | 25-deacetyl-rifampicin nih.gov | Active nih.gov | Additive nih.govresearchgate.net |
| Rifapentine | 25-deacetyl-rifapentine nih.gov | Active nih.gov | Additive nih.govresearchgate.net |
| Rifabutin | 25-deacetyl-rifabutin nih.gov | Active nih.gov | Additive nih.govresearchgate.net |
Interaction with Host Enzymes (excluding clinical or safety aspects)
The primary molecular target of rifamycins is the bacterial DNA-dependent RNA polymerase, where they form a stable complex and suppress the initiation of RNA synthesis. fda.gov While this is their mechanism of antibacterial action, their most significant interactions with host enzymes from a pharmacological perspective relate to the induction of drug-metabolizing enzymes as detailed previously.
Beyond the well-characterized induction of CYP450 enzymes via PXR, rifamycins can influence a broader range of host metabolic enzymes. Transcriptional analysis in primary human hepatocytes has shown that rifamycins regulate a distinct set of drug-metabolizing enzymes beyond the common CYPs. nih.gov For example, rifampin, rifabutin, and rifapentine can induce enzymes such as SULT2A1 (a sulfotransferase) and UGTs (UDP-glucuronosyltransferases), which are involved in Phase II metabolism. nih.govnih.gov These interactions are also generally mediated by the activation of nuclear receptors like PXR and the constitutive androstane (B1237026) receptor (CAR). nih.gov The specific profile of induced enzymes can differ between rifamycin derivatives, suggesting that each compound may have a unique "signature" of metabolic interaction. nih.gov
Biosynthetic Pathways and Engineering of Rifamycin B Production Relevant to Derivatives
Microbial Origin and Fermentation of Rifamycin (B1679328) B (Amycolatopsis mediterranei / Nocardia mediterranei)
Rifamycin B is a secondary metabolite produced through fermentation by the Gram-positive bacterium Amycolatopsis mediterranei. semanticscholar.orgmdpi.com This microorganism was first isolated from a soil sample from a pine forest in France and has been known by several names, including Streptomyces mediterranei and later Nocardia mediterranei, before its current classification. semanticscholar.org Industrial production of rifamycin B relies on culturing selected strains of A. mediterranei or Nocardia mediterranei in large-scale fermenters under controlled conditions. mdpi.comwikipedia.org
The fermentation process is influenced by a multitude of physical and physiological parameters that must be optimized to achieve high yields. These factors include the composition of the fermentation medium, pH, temperature, aeration, and agitation. mdpi.com Yields of rifamycin can range from a few milligrams per liter to as high as 19.4 g/l in optimized industrial settings. mdpi.com The morphology of the bacterial colonies has been shown to correlate with productivity, with orange-red, rosette-shaped colonies yielding higher amounts of rifamycin B. whiterose.ac.uk
Fermentation can be carried out using both submerged fermentation (SmF) and solid-state fermentation (SSF) methods. researchgate.net While submerged fermentation is common, SSF using agro-industrial residues like oil cakes has been explored as a cost-effective alternative. researchgate.net The optimization of nutrient sources, such as carbon and nitrogen, is critical. Various sugars like glucose, galactose, and ribose, as well as nitrogen sources like beef extract and peanut meal, have been shown to significantly affect rifamycin B production. wikipedia.orgresearchgate.net Fed-batch fermentation strategies, where nutrients are supplied during the fermentation process, have been successfully employed to extend the production phase and increase final yields. sciengine.com
Table 1: Microorganisms Involved in Rifamycin B Production
| Microorganism Name | Previous Names | Key Role |
|---|---|---|
| Amycolatopsis mediterranei | Streptomyces mediterranei, Nocardia mediterranei | Primary producer of Rifamycin B in industrial fermentation. semanticscholar.orgmdpi.com |
| Nocardia mediterranei | - | Also cited as a producer of Rifamycin B. wikipedia.orgresearchgate.net |
Polyketide Synthase (PKS) Pathway for Rifamycin Core Synthesis
The biosynthesis of the rifamycin backbone is a classic example of a modular Type I polyketide synthase (PKS) pathway. researchgate.netnih.gov The carbon skeleton of rifamycin B is assembled from a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and a series of extender units derived from acetate (B1210297) and propionate (B1217596). mdpi.com Specifically, the ansa chain is constructed from two acetate and eight propionate units. mdpi.com
The enzymatic machinery responsible for this assembly is a massive multienzyme complex encoded by a large gene cluster spanning over 95 kilobases in the A. mediterranei genome. nih.gov This cluster contains the genes rifA through rifE, which code for the five modular PKS proteins. nih.gov These proteins contain a series of modules, each responsible for one cycle of polyketide chain elongation. nih.gov
Each PKS module contains several domains that catalyze specific reactions:
Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA for acetate or methylmalonyl-CoA for propionate) and loads it onto the acyl carrier protein.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester bond.
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains are variably present in different modules and are responsible for modifying the β-keto group of the newly added extender unit.
The process begins with the loading of the AHBA starter unit. The polyketide chain is then sequentially elongated across ten modules, with each module adding either an acetate or a propionate unit and performing the necessary reductive modifications. The final step of the core synthesis is the release of the completed polyketide chain and its cyclization into a macrolactam structure, a reaction catalyzed by an amide synthase encoded by the rifF gene. nih.gov This process is highly organized and processive, with the growing chain being passed from one module to the next in an assembly-line fashion. nih.gov
Post-PKS Modifications Leading to Rifamycin B (e.g., Rifamycin W pathway)
Once the polyketide backbone is synthesized and cyclized by the PKS and amide synthase, a series of post-PKS modifications occur to transform the initial product, proansamycin X, into the final rifamycin B. These tailoring reactions are catalyzed by a suite of enzymes also encoded within the rifamycin biosynthetic gene cluster.
The pathway from proansamycin X to rifamycin B proceeds through several key intermediates, including rifamycin W. The conversion of rifamycin W to rifamycin B is a critical step that is highly dependent on oxygen availability. nih.gov Inactivation of the rif-orf5 gene, which encodes a cytochrome P450 monooxygenase, leads to the accumulation of rifamycin W, indicating its role as a key enzyme in this transformation. nih.gov
Other important post-PKS modifications include:
Oxidative Cyclization: The formation of the naphthalene (B1677914) chromophore occurs during the polyketide chain elongation, not after its release from the PKS. This is thought to happen between the tetraketide and pentaketide (B10854585) stage. nih.gov
Hydroxylations and other oxidations: Several hydroxyl groups are introduced onto the rifamycin core by monooxygenases.
Glycosylation and Methylation: Although not directly leading to Rifamycin B, some rifamycin derivatives can be glycosylated or methylated by specific enzymes in the pathway.
The final steps in the conversion of rifamycin SV to rifamycin B involve the attachment of a glycolate (B3277807) moiety at the C4 position. This process has been shown to involve a transketolase and a P450 monooxygenase, encoded by rif15 and rif16 respectively, which catalyze unusual biochemical reactions to form the final structure of rifamycin B. frontiersin.org
Genetic Engineering and Strain Improvement for Enhanced Rifamycin B Yields (e.g., RifQ, RifO gene modifications, B-factor)
To meet the commercial demand for rifamycins (B7979662), significant effort has been invested in improving the production yields of A. mediterranei. This has been achieved through classical strain improvement techniques (e.g., random mutagenesis and screening) and, more recently, through targeted genetic engineering of the biosynthetic pathway.
Several key regulatory genes within the rifamycin gene cluster have been identified as targets for manipulation:
rifQ: This gene encodes a repressor protein that negatively regulates the export of rifamycin B. Deletion of rifQ has been shown to lead to a significant increase in the production of rifamycin derivatives. researchgate.netnih.gov For instance, in a mutant strain producing 24-desmethyl rifamycin B, deletion of rifQ resulted in a 62% increase in product yield. nih.gov
rifO: The product of the rifO gene is involved in the synthesis of the B-factor (3'-(1-butyl phosphoryl) adenosine), a substance that stimulates rifamycin B synthesis. nih.gov Overexpression of rifO has been demonstrated to increase the production of rifamycin derivatives by 27% in an engineered strain. nih.gov Conversely, deletion of rifO leads to a significant decrease in rifamycin B production, confirming its positive regulatory role. nih.gov
The B-factor itself is a key regulatory molecule. It is a low-molecular-weight substance, naturally found in sources like yeast extract, that can induce rifamycin biosynthesis at very low concentrations. whiterose.ac.uk Its mechanism of action is linked to the regulation of the synthesis of the AHBA starter unit. whiterose.ac.uk The addition of yeast extract to fermentation media, which contains the B-factor, has been shown to enhance rifamycin B production. whiterose.ac.uk
Other genetic engineering strategies include expressing heterologous genes to improve precursor supply or alleviate metabolic bottlenecks. For example, expressing the Vitreoscilla hemoglobin (vhb) gene in A. mediterranei has been shown to improve oxygen uptake, which is crucial for the oxygen-dependent post-PKS modifications, leading to a 2.2-fold increase in rifamycin B production compared to the parental strain. nih.gov
Table 2: Genetic Targets for Enhancing Rifamycin B Yield
| Gene/Factor | Function | Effect of Modification |
|---|---|---|
| rifQ | Encodes a repressor of rifamycin export. researchgate.netnih.gov | Deletion increases rifamycin derivative production. nih.gov |
| rifO | Involved in the synthesis of B-factor. nih.gov | Overexpression increases rifamycin derivative production. nih.gov |
| B-factor | Stimulates rifamycin B synthesis. whiterose.ac.uk | External addition to media enhances production. whiterose.ac.uk |
| vhb (heterologous) | Vitreoscilla hemoglobin, improves oxygen supply. nih.gov | Expression increases rifamycin B production. nih.gov |
Biotransformation Processes for Rifamycin B to Activated Forms (e.g., Rifamycin O, Rifamycin S, Rifamycin SV)
Rifamycin B itself has relatively weak antibacterial activity. frontiersin.org For the production of semi-synthetic derivatives like rifampicin (B610482), it must first be converted to more active forms, primarily rifamycin S or SV. While this can be done chemically, these processes often require harsh conditions and can result in low yields. Biotransformation, using whole microbial cells or purified enzymes, offers a milder and more specific alternative.
A key enzyme in this process is rifamycin oxidase . This enzyme catalyzes the oxidative conversion of rifamycin B to rifamycin S. Several microorganisms have been identified that produce rifamycin oxidase, including Humicola spp., Monocillium spp., and Curvularia lunata. researchgate.net The reaction proceeds via rifamycin O as an intermediate. The biotransformation process can be controlled by pH; at a pH of 4 to 6, rifamycin O is the predominant product, while at a pH of 6 to 9, rifamycin S is favored. Rifamycin S can then be chemically reduced to rifamycin SV using agents like ascorbic acid.
The biotransformation can be carried out using:
Whole cells: Fermentation broths or resting cells of the producing microorganism can be used directly.
Cell-free extracts: The enzyme can be extracted from the microbial cells.
Immobilized enzymes/cells: Immobilizing the enzyme or whole cells on a solid support allows for continuous processing and reuse of the biocatalyst, which is advantageous for industrial applications. researchgate.net
These biocatalytic methods provide a valuable "green" alternative to chemical synthesis for producing the key intermediates required for the manufacture of clinically important rifamycin antibiotics. researchgate.net
Biotechnological Approaches for Derivatization Towards Hydrazides (e.g., enzymatic modifications)
The chemical derivatization of rifamycins, particularly at the C-3 position, has led to the synthesis of numerous potent antibiotics, including rifampicin, which is a hydrazone derivative. The synthesis of rifamycin amides and hydrazides has been extensively explored through chemical methods. nih.gov These chemical syntheses typically involve the reaction of a rifamycin precursor, such as 3-formylrifamycin SV, with a corresponding hydrazine (B178648) derivative. mdpi.com
However, the application of direct biotechnological or enzymatic methods for the synthesis of rifamycin hydrazides is not well-documented in scientific literature. While biotransformation is effectively used to create precursors like rifamycin S and SV, the enzymatic formation of the hydrazide or hydrazone bond on the rifamycin scaffold appears to be an area that is not yet established.
The field of biocatalysis has seen significant advances in the development of enzymes for various chemical transformations. For instance, engineered imine reductases have been developed for the enantioselective reduction of hydrazones to hydrazines, and transaminases have been used for the synthesis of amines from hydrazones. whiterose.ac.uk These examples demonstrate the potential of enzymes to catalyze reactions involving hydrazine and hydrazone functionalities.
Hypothetically, future research could explore the possibility of using or engineering enzymes, such as transaminases or novel hydrolases working in reverse, to catalyze the condensation of a rifamycin carbonyl group with a hydrazine to form a hydrazone derivative. Such a biocatalytic approach could offer advantages in terms of specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. Nevertheless, at present, the generation of rifamycin hydrazide derivatives remains primarily in the domain of synthetic chemistry.
Q & A
Q. What is the mechanism of action of Rifamycin B, 2-phenylhydrazide against bacterial targets?
this compound inhibits bacterial DNA-dependent RNA polymerase, preventing transcription initiation by binding to the β-subunit of the enzyme. This mechanism is shared with other rifamycins but may differ in binding affinity due to the phenylhydrazide modification. Methodologically, enzyme inhibition can be confirmed via in vitro transcription assays using purified RNA polymerase and measuring incorporation of radiolabeled nucleotides . Comparative studies with Rifampicin (a semi-synthetic analog) can elucidate structural-activity relationships through crystallographic analysis of enzyme-ligand interactions .
Q. How can researchers synthesize and purify this compound for experimental use?
Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- High-resolution mass spectrometry (HRMS) to detect hydrolysis byproducts.
- Circular dichroism (CD) to monitor conformational changes in aqueous buffers.
- pH-dependent solubility profiling using shake-flask methods. Data must adhere to metrological standards (e.g., reporting uncertainties in triplicate measurements) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy against drug-resistant mycobacterial strains?
Use a biphasic experimental design :
- Phase 1 : Determine minimum inhibitory concentrations (MICs) against clinical isolates (e.g., Mycobacterium tuberculosis H37Rv) using broth microdilution assays. Include Rifampicin-resistant strains to assess cross-resistance.
- Phase 2 : Perform time-kill kinetics to evaluate bactericidal vs. bacteriostatic activity. Normalize data to bacterial growth curves under controlled oxygen tension (5% CO₂).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare efficacy across strains, ensuring p-values <0.05 are justified by instrument precision .
Q. What methodological approaches resolve contradictions in reported data on this compound’s pharmacokinetic properties?
Contradictions often arise from differences in:
- Bioanalytical methods (e.g., LC-MS vs. ELISA for plasma concentration measurements).
- Animal models (murine vs. non-human primate metabolic rates). To reconcile discrepancies:
- Conduct systematic reviews of primary literature, prioritizing studies with transparent raw data (e.g., deposited in repositories like Zenodo).
- Perform meta-analyses using random-effects models to account for inter-study variability .
Q. How can researchers optimize this compound’s bioavailability without compromising antimicrobial activity?
Strategies include:
- Prodrug design : Introduce hydrolyzable esters at the hydrazide moiety to enhance intestinal absorption.
- Nanocarrier encapsulation : Use liposomal formulations to improve solubility and target tissue delivery.
- In vitro permeability assays : Employ Caco-2 cell monolayers to quantify apparent permeability (Papp). Validate results with in vivo pharmacokinetic studies in rodent models, measuring AUC and Cmax .
Q. What comparative frameworks are recommended for assessing this compound against structurally related analogs?
- Structural analysis : Compare X-ray crystallography data of ligand-RNA polymerase complexes to identify key binding residues.
- Computational modeling : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to calculate binding free energies (ΔG).
- Biological assays : Benchmark MICs and cytotoxicity (e.g., HepG2 cell viability) against Rifampicin and Rifabutin. Data must be normalized to solvent controls and reported with confidence intervals .
Methodological Notes
- Data reporting : Follow guidelines in Pharmaceutical Research for numerical precision (e.g., means ± SEM with ≤3 significant figures) and statistical rigor .
- Ethical compliance : For in vivo studies, document Institutional Animal Care and Use Committee (IACUC) approvals and adhere to ARRIVE guidelines .
- Replicability : Archive raw datasets and experimental protocols in FAIR-aligned repositories (e.g., Figshare) to enable independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
